REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[K+].S1(C[CH2:10][CH2:9][CH2:8]1)(=O)=O.BrCCC.[C:16]([CH2:18][CH2:19][N:20]([CH2:27][CH2:28][OH:29])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)#[N:17]>O>[C:16]([CH2:18][CH2:19][N:20]([CH2:27][CH2:28][O:29][C:2](=[O:1])[NH:3][CH2:8][CH2:9][CH3:10])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)#[N:17] |f:0.1|
|
Name
|
potassium cyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
0.027 mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCN(C1=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After 10 minutes of stirring at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 4 g
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred at 90°-100° C. for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the resulting layers separated
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)CCN(C1=CC=CC=C1)CCOC(NCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |